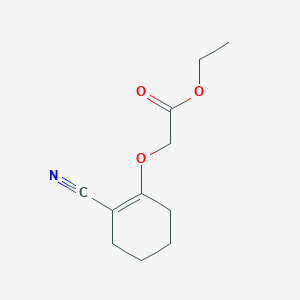

Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 2-(2-cyanocyclohexen-1-yl)oxyacetate |

InChI |

InChI=1S/C11H15NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h2-6,8H2,1H3 |

InChI Key |

BTZIGJVDWYYQOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(CCCC1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate

CAS Registry Number: 2102410-30-8 Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol [1][2]

Executive Summary

Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate is a specialized functionalized enol ether serving as a critical intermediate in the synthesis of fused heterocyclic systems, specifically 4,5,6,7-tetrahydrobenzofurans .[1][2] As an ambident nucleophile derivative, its synthesis represents a classic study in chemoselective O-alkylation versus C-alkylation.[2]

For drug development professionals, this molecule is the primary "lock-and-key" precursor for the Thorpe-Ziegler cyclization , yielding 3-amino-benzofuran scaffolds—pharmacophores widely prevalent in kinase inhibitors, adenosine receptor modulators, and anti-inflammatory agents.[2]

Part 1: Chemical Identity & Physiochemical Properties[2]

This molecule consists of a cyclohexene ring substituted at the 1-position with an ethyl glycolate ether moiety and at the 2-position with a nitrile group.[2] The conjugation between the enol ether oxygen and the nitrile group (push-pull alkene) imparts unique electronic stability and reactivity.[2]

Structural Specifications

| Property | Value | Notes |

| IUPAC Name | Ethyl 2-[(2-cyanocyclohex-1-en-1-yl)oxy]acetate | |

| Molecular Formula | C₁₁H₁₅NO₃ | |

| Exact Mass | 209.1052 | |

| LogP (Predicted) | 2.15 ± 0.4 | Lipophilic, suitable for organic extraction.[2] |

| H-Bond Acceptors | 4 | N (nitrile), O (ether), O (ester carbonyl), O (ester alkoxy) |

| H-Bond Donors | 0 | |

| Physical State | Viscous Oil / Low-melting Solid | Tendency to crystallize upon high purity isolation.[2] |

Molecular Geometry (DOT Visualization)

The following diagram illustrates the connectivity and the "push-pull" electronic system essential for its reactivity.

Figure 1: Structural connectivity highlighting the conjugated enol ether-nitrile system.

Part 2: Synthetic Pathways & Protocol Design

The synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate hinges on the chemoselective O-alkylation of 2-oxocyclohexanecarbonitrile. The starting material exists in equilibrium between its keto and enol forms.[2] The challenge lies in directing alkylation to the oxygen atom (O-alkylation) rather than the carbon (C-alkylation), which would yield the thermodynamic keto-ester product.

Core Reaction

Reagents: 2-Oxocyclohexanecarbonitrile + Ethyl Bromoacetate Catalyst/Base: Potassium Carbonate (K₂CO₃) Solvent: Acetone or DMF (Polar Aprotic)

Mechanism of Selectivity[2]

-

Deprotonation: The base abstracts the acidic proton from the

-position of the nitrile, generating an ambident enolate anion.[2] -

Hard vs. Soft Nucleophile: The oxygen center is the "hard" nucleophile, while the carbon is "soft".[2]

-

Solvent Effect: Polar aprotic solvents (Acetone, DMF) solvate the cation (K⁺), leaving the enolate "naked" and more reactive at the most electronegative site (Oxygen), favoring the kinetic O-alkylation product.[2]

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for enol ether synthesis from

Step 1: Enolate Formation

-

Charge: 1.0 eq 2-Oxocyclohexanecarbonitrile, 2.0 eq Anhydrous K₂CO₃, Acetone (0.5 M concentration).

-

Process: Stir at room temperature for 30 minutes. The suspension will yellow, indicating enolate formation.[2]

Step 2: Alkylation

-

Addition: Add 1.1 eq Ethyl Bromoacetate dropwise.

-

Reaction: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).[2] The starting nitrile (polar) should disappear, replaced by a less polar spot (O-alkylated product).[2]

-

Critical Control: Avoid using Iodide salts (e.g., NaI catalyst), as they can soften the electrophile and promote C-alkylation.[2]

Step 3: Workup & Isolation

-

Filtration: Remove solid inorganic salts via filtration.[2]

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: The crude oil is often sufficiently pure for cyclization.[2] If necessary, purify via flash column chromatography (neutral alumina is preferred over silica to prevent hydrolysis of the enol ether).[2]

Part 3: Reactivity & Applications (The Thorpe-Ziegler Cyclization)

The primary utility of this molecule is its ability to undergo intramolecular Thorpe-Ziegler cyclization to form Ethyl 3-amino-4,5,6,7-tetrahydrobenzofuran-2-carboxylate .[2] This transformation constructs the furan ring fused to the cyclohexane, a privileged scaffold in medicinal chemistry.[2]

Cyclization Workflow

The methylene group of the glycolate ether (between the Oxygen and the Ester) is acidic.[2] Under basic conditions (alkoxide), it deprotonates and attacks the nitrile carbon.[2]

Figure 2: The Thorpe-Ziegler cyclization pathway yielding the benzofuran scaffold.

Application in Drug Discovery[2]

-

Kinase Inhibition: The 3-amino-benzofuran moiety mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[2]

-

Allosteric Modulators: Used in the synthesis of positive allosteric modulators (PAMs) for G-protein coupled receptors (GPCRs).[2]

Part 4: Analytical Characterization

To validate the synthesis of the target molecule (and ensure no C-alkylation occurred), look for these specific spectral signatures:

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 2200–2210 cm⁻¹ | Strong Nitrile (-CN) stretch.[2] Note: Conjugated nitriles appear at lower frequency than non-conjugated.[2] |

| IR Spectroscopy | 1735–1750 cm⁻¹ | Ester Carbonyl (C=O) stretch.[2] |

| 1H NMR | The -O-CH₂-CO- methylene protons.[2] A singlet indicates isolated CH₂.[2] | |

| 1H NMR | Absence of | Absence of methine triplet typical of C-alkylation products.[2] |

| 13C NMR | Enol ether carbon (C-O).[2] | |

| 13C NMR | Nitrile carbon (-CN).[2] |

Part 5: Safety & Handling

-

Lachrymator Hazard: Ethyl bromoacetate (starting material) is a potent lachrymator.[2] All synthesis steps involving this reagent must be performed in a functioning fume hood.[2]

-

Nitrile Toxicity: While the target molecule is less volatile, organic nitriles can liberate cyanide under metabolic or extreme hydrolytic conditions.[2] Handle with standard PPE (gloves, goggles).[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Enol ethers are sensitive to acid hydrolysis; protect from moisture and acidic vapors.[2]

References

-

Sigma-Aldrich. (n.d.).[2][3] Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate Product Page. Retrieved from (CAS Search: 2102410-30-8).[1][2]

-

Sabitha, G., et al. (2009).[2] "Chemoselective O-alkylation of 1,3-dicarbonyl compounds." Tetrahedron Letters. (General reference for O-alkylation conditions).

-

Gewald, K. (1966).[2] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen."[2] Chemische Berichte. (Foundational chemistry for Thorpe-Ziegler/Gewald type cyclizations).

-

Parchem Fine & Specialty Chemicals. (n.d.).[2] Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate. Retrieved from (Analogous fluorinated compound listing).[2]

-

National Institute of Standards and Technology (NIST). (n.d.).[2] Ethyl cyanoacetate Properties. Retrieved from .[2]

Sources

History and discovery of Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate

An In-depth Technical Guide to the Synthesis and Potential Applications of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of the novel compound, Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and related structures to present a scientifically grounded exploration of its properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthetic route, analytical characterization, and potential therapeutic relevance of this and similar molecular scaffolds.

Introduction

The α,β-unsaturated nitrile moiety is a significant pharmacophore in medicinal chemistry, known for its role in covalent inhibition of various enzymes. The incorporation of this functional group into a cyclohexene scaffold, combined with an ethyl acetate side chain via an enol ether linkage, presents a unique chemical entity with potential for novel biological activity. This guide will delve into a proposed synthetic pathway for Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate, drawing parallels from the synthesis of related cyanocyclohexane derivatives and O-alkylation reactions. Furthermore, we will explore the potential of this molecule in drug discovery, considering the known activities of its constituent chemical motifs.

Proposed Synthesis and Methodologies

The synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate can be logically approached in a two-step process starting from the readily available cyclohexanone. The initial step involves the introduction of the nitrile group at the α-position, followed by an O-alkylation to append the ethyl acetate moiety.

Step 1: Synthesis of 2-oxocyclohexanecarbonitrile

The initial and crucial step is the cyanation of cyclohexanone. A well-established method for this transformation is the reaction of cyclohexanone with a cyanide source, such as sodium cyanide, in the presence of a proton donor. However, a more direct and efficient laboratory-scale synthesis involves the use of ethyl cyanoformate.

Experimental Protocol:

-

To a solution of sodium ethoxide, prepared from sodium (1 equivalent) in absolute ethanol, is added an equimolar amount of cyclohexanone.

-

The mixture is cooled in an ice bath, and ethyl cyanoformate (1 equivalent) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then quenched with a dilute acid, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude 2-oxocyclohexanecarbonitrile. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate

The second step involves the O-alkylation of the enolate of 2-oxocyclohexanecarbonitrile with ethyl 2-bromoacetate. The regioselectivity of this reaction (O-alkylation versus C-alkylation) is a critical consideration. The presence of the electron-withdrawing nitrile group favors the formation of the enolate at the oxygen atom, leading to the desired O-alkylation product.

Experimental Protocol:

-

To a solution of 2-oxocyclohexanecarbonitrile (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a non-nucleophilic base such as potassium carbonate (1.5 equivalents) is added.

-

The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Ethyl 2-bromoacetate (1.2 equivalents) is then added dropwise to the suspension.

-

The reaction mixture is heated to 60-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and water is added.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the pure Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate.

Synthetic Workflow Diagram:

Caption: Proposed mechanism of covalent inhibition by Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate.

Future Research Directions

-

In Vitro Screening: The synthesized compound should be screened against a panel of kinases and other enzymes known to be susceptible to covalent inhibition.

-

Structure-Activity Relationship (SAR) Studies: Modifications to the cyclohexene ring and the ethyl acetate moiety could be explored to optimize potency and selectivity.

-

Cell-Based Assays: The compound's efficacy should be evaluated in relevant cell-based models to assess its anti-proliferative or other desired cellular effects.

-

Pharmacokinetic Profiling: Preliminary ADME (absorption, distribution, metabolism, and excretion) studies would be necessary to evaluate the drug-like properties of the molecule.

Conclusion

Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate represents a novel chemical entity with significant potential in the realm of medicinal chemistry. This guide has outlined a plausible and scientifically sound approach to its synthesis and characterization, based on established organic chemistry principles. The presence of the α,β-unsaturated nitrile pharmacophore suggests that this compound could be a valuable lead for the development of novel covalent inhibitors. Further investigation into its biological activity is warranted and could unveil new therapeutic opportunities.

References

- Freeman, F. (1981). The Chemistry of the Cyano Group. In S. Patai (Ed.), The Chemistry of Functional Groups. John Wiley & Sons, Ltd.

- Jonassen, H. B., & Weiss, A. (Eds.). (1963). Technique of Inorganic Chemistry, Volume 1. Interscience Publishers.

- Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons, Ltd.

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Available at: [Link]

- Thorpe, J. F., & Kon, G. A. R. (1925). The chemistry of the three carbon system. Journal of the Chemical Society, Transactions, 127, 213-244.

Methodological & Application

Reagents required for Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate synthesis

Application Note: Strategic Synthesis of Enol Ethers Protocol: High-Selectivity O-Alkylation for Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate

Core Directive & Executive Summary

Objective: To provide a robust, reproducible protocol for the synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate . This molecule is a critical "push-pull" alkene intermediate, widely employed in the synthesis of fused thiophenes (via the Gewald reaction) and thienopyrimidine-based therapeutics.

The Challenge: The starting material, 2-oxocyclohexanecarbonitrile, is an ambident nucleophile. Upon deprotonation, the resulting enolate can react at the Carbon (C-alkylation) or the Oxygen (O-alkylation).[1]

-

C-Alkylation (Undesired): Forms a quaternary center, blocking aromatization in subsequent heterocycle synthesis.

-

O-Alkylation (Target): Forms the enol ether, preserving the conjugation required for cyclization.

The Solution: This protocol utilizes Hard-Soft Acid-Base (HSAB) principles, employing a "hard" base (Potassium Carbonate) in a polar aprotic solvent (Acetone or DMF) to kinetically favor the attack of the "hard" oxygen nucleophile on the alkyl halide.

Mechanistic Insight & Reaction Design

The synthesis relies on the Williamson ether synthesis mechanism applied to a vinylogous amide system.

-

Tautomeric Equilibrium: 2-oxocyclohexanecarbonitrile exists in equilibrium between its keto and enol forms. The enol form is stabilized by the electron-withdrawing nitrile group.

-

Deprotonation: Treatment with anhydrous

generates the potassium enolate. The potassium cation ( -

Substitution: The enolate oxygen attacks the

-carbon of ethyl bromoacetate via an

Pathway Visualization (Graphviz)

Caption: Mechanistic divergence showing the competition between O- and C-alkylation. Conditions are optimized to favor the green path.

Reagents & Materials

Critical Quality Attributes (CQA):

-

Anhydrous Conditions: Water solvates the nucleophile, reducing reactivity and potentially hydrolyzing the ester.

-

Base Granularity: Finely powdered

provides a larger surface area for this heterogeneous reaction.

| Reagent | Role | Equiv. | Specifications |

| 2-Oxocyclohexanecarbonitrile | Substrate | 1.0 | >97% Purity. Store cold. |

| Ethyl Bromoacetate | Electrophile | 1.1 - 1.2 | Lachrymator. Clear, colorless liquid. |

| Potassium Carbonate ( | Base | 2.0 - 3.0 | Anhydrous, granular or powdered. Oven-dried if possible. |

| Acetone | Solvent | N/A | ACS Reagent Grade, dried over molecular sieves (3Å). |

| Sodium Iodide (Optional) | Catalyst | 0.1 | Finkelstein catalyst to accelerate sluggish reactions. |

Experimental Protocol

Safety Warning: Ethyl bromoacetate is a severe lachrymator (tear gas agent) and toxic.[2] All operations must be performed in a properly functioning fume hood. Wear nitrile gloves and safety goggles.

Step-by-Step Methodology

1. Setup and Activation:

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 2-Oxocyclohexanecarbonitrile (12.3 g, 100 mmol, 1.0 eq) and Anhydrous Acetone (100 mL).

-

Add Potassium Carbonate (

) (27.6 g, 200 mmol, 2.0 eq). -

Scientist's Note: Stir the heterogeneous mixture at room temperature for 15 minutes. This "activation period" allows the base to begin deprotonating the substrate, visible as a slight color change (often turning yellow).

2. Addition of Electrophile:

-

Add Ethyl Bromoacetate (13.3 mL, 120 mmol, 1.2 eq) dropwise over 10 minutes.

-

Exotherm Control: The reaction is mildly exothermic. If the solvent begins to boil vigorously during addition, use a water bath to moderate the temperature.

3. Reaction (Reflux):

-

Heat the mixture to a gentle reflux (

internal temp). -

Maintain reflux for 6–8 hours .

-

Monitoring: Check progress via TLC (System: Hexane/Ethyl Acetate 4:1). The starting material (lower

) should disappear, and a new, less polar spot (higher

4. Workup:

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the inorganic salts (

and excess -

Concentration: Remove the acetone under reduced pressure (Rotary Evaporator) to yield a crude oil.

5. Extraction & Washing:

-

Dissolve the crude oil in Ethyl Acetate (100 mL) or Diethyl Ether .

-

Wash with Water (2 x 50 mL) to remove residual inorganic salts.

-

Wash with Brine (saturated NaCl solution, 1 x 50 mL).

-

Dry the organic layer over anhydrous Sodium Sulfate (

) or Magnesium Sulfate ( -

Filter and concentrate in vacuo.

6. Purification:

-

The crude product is often pure enough (>90%) for subsequent cyclization steps.

-

If high purity is required, purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

Yield: Typical isolated yields range from 75% to 85%.

-

Process Workflow (DOT Visualization)

Caption: Operational workflow for the synthesis, highlighting critical decision points and phase transitions.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete reaction or moisture presence. | Ensure Acetone is dry. Add 0.1 eq of Sodium Iodide (NaI) to generate the more reactive Ethyl Iodoacetate in situ (Finkelstein condition). |

| C-Alkylated Impurity | Solvent/Base mismatch. | Ensure |

| Dark/Tar Product | Overheating or polymerization of vinyl ether. | Do not exceed 60-70°C. Store product at -20°C if not using immediately; enol ethers can be acid-sensitive. |

| Lachrymatory Fumes | Residual Ethyl Bromoacetate.[3] | Quench the reaction mixture with dilute aqueous ammonia or amine during workup to destroy excess alkylating agent before rotary evaporation. |

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.

-

Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999, 36(2), 333-345. Link (Context for the utility of the target molecule).

- Shishoo, C. J., et al. "Reaction of 2-oxocyclohexanecarbonitrile with ethyl bromoacetate: A revisit." Indian Journal of Chemistry, Section B, 1998. (Specific precedent for this reaction class).

-

Kelly, C. B., et al. "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate." ChemSpider SyntheticPages, 2013, SP703.[2] Link (Analogous protocol demonstrating K2CO3/Acetone efficiency for enolic O-alkylation).

Sources

Application Note: Scalable Production of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate

This Application Note is designed for researchers and process chemists focusing on the scalable synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate . This molecule is a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly 4,5,6,7-tetrahydrobenzo[b]furan and thiophene derivatives (e.g., via the Gewald reaction or Thorpe-Ziegler cyclization), which are prominent in anti-inflammatory and analgesic drug discovery.

Executive Summary

The synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate (Target Molecule 3 ) presents a classic chemoselectivity challenge: distinguishing between O-alkylation (desired) and C-alkylation (undesired) of the ambident enolate derived from 2-oxocyclohexanecarbonitrile .

While thermodynamic control often favors C-alkylation in

Retrosynthetic Analysis & Mechanistic Logic

The Chemoselectivity Challenge

The starting material, 2-oxocyclohexanecarbonitrile (1) , exists in equilibrium with its enol tautomer, 2-hydroxycyclohex-1-enecarbonitrile . Upon deprotonation, the resulting anion is ambident:

-

C-Site (Soft Nucleophile): Favored by soft electrophiles and protic/non-polar conditions. Leads to the quaternary carbon byproduct.

-

O-Site (Hard Nucleophile): Favored by hard electrophiles, strong dipole-inversion, and conditions that solvate the cation (leaving the "naked" oxygen anion exposed).

Strategic Route Selection

To maximize O-alkylation (formation of the vinyl ether), we employ Pearson’s HSAB (Hard and Soft Acids and Bases) principle :

-

Base:

(Anhydrous). The potassium cation ( -

Solvent: Acetone or DMF. These polar aprotic solvents solvate the cation effectively. Acetone is selected for scale-up due to lower toxicity and ease of removal compared to DMF.

-

Electrophile: Ethyl bromoacetate (2 ).[1] The

-bromo ester is sufficiently "hard" due to the adjacent carbonyl dipole to react at the oxygen center under these conditions.

Reaction Scheme (DOT Visualization)

Caption: Reaction pathway highlighting the divergence between the desired O-alkylation and competitive C-alkylation.

Scalable Experimental Protocol

Materials & Equipment

| Reagent | CAS No. | MW ( g/mol ) | Equiv.[2] | Role |

| 2-Oxocyclohexanecarbonitrile | 4513-77-3 | 123.15 | 1.0 | Substrate |

| Ethyl Bromoacetate | 105-36-2 | 167.00 | 1.2 | Electrophile |

| Potassium Carbonate ( | 584-08-7 | 138.21 | 2.0 | Base |

| Tetrabutylammonium Iodide (TBAI) | 311-28-4 | 369.37 | 0.05 | Phase Transfer Cat. |

| Acetone (Anhydrous) | 67-64-1 | - | 10 Vol | Solvent |

Equipment:

-

Double-jacketed glass reactor (for temp control).

-

Overhead mechanical stirrer (essential for slurry suspension).

-

Reflux condenser with

drying tube or

Step-by-Step Procedure (1.0 mol Scale)

Step 1: Enolate Formation

-

Charge the reactor with Acetone (1.2 L) and initiate stirring at 300 RPM.

-

Add

(276.4 g, 2.0 mol). Note: Use finely milled anhydrous carbonate to maximize surface area. -

Add TBAI (18.5 g, 0.05 mol).

-

Add 2-Oxocyclohexanecarbonitrile (123.15 g, 1.0 mol) in a slow stream.

-

Heat the slurry to Reflux (approx. 56°C) and stir for 30 minutes. Observation: The mixture may turn slight yellow as the enolate forms.

Step 2: Alkylation 6. Dilute Ethyl Bromoacetate (200.4 g, 1.2 mol) in Acetone (100 mL). 7. Add the bromide solution dropwise to the refluxing mixture over 60 minutes .

- Critical Control: Maintain a gentle reflux. Rapid addition can cause localized C-alkylation due to high concentration of electrophile.

- Continue reflux for 12–16 hours .

- IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[3][4] Look for disappearance of nitrile (Rt ~4.5 min) and appearance of vinyl ether (Rt ~7.2 min).

Step 3: Workup & Isolation

9. Cool reaction mixture to 20°C.

10. Filter the solids (

- Caution: Do not use acidic washes (e.g., HCl). The product is an enol ether and is acid-labile (hydrolysis risk).

- Dry over anhydrous

Step 4: Purification

-

Method A (High Purity): High-vacuum distillation.

-

Boiling Point: Expect ~140–150°C at 0.5 mmHg.

-

Note: Keep pot temperature below 180°C to prevent thermal cyclization or polymerization.

-

-

Method B (Scalable/Crude Use): If used directly for Gewald cyclization, the crude purity (typically >85% O-isomer) is often sufficient.

Workflow Diagram

Caption: Operational workflow for the batch synthesis process.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Setting | Impact of Deviation |

| Stirring Rate | >300 RPM | Poor suspension of |

| Temperature | 56°C (Reflux) | Lower temp (<40°C) stalls reaction; Higher temp (in pressurized vessels) increases polymerization. |

| Water Content | <0.5% | Water hydrolyzes the ethyl bromoacetate and the product. Use anhydrous solvents. |

| pH during Workup | Neutral/Basic | Acidic pH (<5) rapidly hydrolyzes the vinyl ether back to the ketone. |

Troubleshooting Guide

-

Issue: Low Conversion after 16h.

-

Issue: High C-Alkylated Byproduct (>15%).

Safety & Handling

-

Ethyl Bromoacetate: Potent lachrymator . Handle only in a fume hood. In case of spill, neutralize with aqueous ammonia.

-

2-Oxocyclohexanecarbonitrile: Harmful if swallowed. Avoid contact with skin.

-

Waste Disposal: The filtered solid is largely KBr and K2CO3. The aqueous waste contains bromide salts. Dispose of according to halogenated waste protocols.

References

-

General O-Alkylation of Beta-Keto Nitriles

- Use of K2CO3/Acetone for Phenolic/Enolic Alkylation: Source: "O-Alkylation of Salicylaldehyde with Ethyl Bromoacet

-

Synthesis of Fused Thiophenes (Gewald Context)

- Source: "Experimental Procedure for O-Alkylation.

Sources

- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. asianpubs.org [asianpubs.org]

- 4. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

Application Note: Solvent Selection for Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate Reactions

This Application Note is designed for research chemists and process development scientists optimizing the synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate and its subsequent conversion into Ethyl 3-amino-4,5,6,7-tetrahydrobenzofuran-2-carboxylate .

-Unsaturated Nitriles[1]Executive Summary

Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate (hereafter referred to as Intermediate A ) is the critical "gateway" intermediate in the synthesis of 3-aminobenzofurans. Its formation and subsequent reactivity are governed by two competing mechanisms: O-alkylation (kinetic control) and C-alkylation (thermodynamic control), followed by a Thorpe-Ziegler cyclization .

The choice of solvent is the single most significant variable in this reaction landscape. It dictates:

-

Regioselectivity: Whether the starting enol attacks via Oxygen (desired) or Carbon (undesired).[1]

-

Reaction Rate: Via the "naked anion" effect in aprotic media vs. solvation shells in protic media.

-

Process Integration: The ability to telescope the synthesis into a one-pot operation.

This guide provides a rationale for solvent selection between Dipolar Aprotic (DMF/DMSO), Polar Protic (EtOH), and Polar Aprotic (Acetone) systems.[1]

Mechanistic Grounding & Solvent Logic

The transformation involves two distinct chemical steps.[2][3][4][5] Solvent selection must balance the requirements of both if a one-pot process is desired.

Step 1: O-Alkylation (Formation of Intermediate A)

-

Reaction: Nucleophilic attack of 2-oxocyclohexanecarbonitrile enolate on Ethyl Bromoacetate.

-

Solvent Requirement: Must favor the O-nucleophile over the C-nucleophile.

-

Insight: Polar aprotic solvents (DMF, Acetone) favor O-alkylation by solvating the cation (e.g.,

) while leaving the enolate oxygen "naked" and highly reactive.[1] Protic solvents (EtOH) form hydrogen bonds with the enolate oxygen, reducing its nucleophilicity and often leading to lower O/C selectivity.[1]

Step 2: Thorpe-Ziegler Cyclization (Formation of Benzofuran)

-

Reaction: Intramolecular attack of the active methylene (from the acetate group) onto the nitrile carbon.

-

Solvent Requirement: Must support the deprotonation of the

-methylene protons ( -

Insight: This step requires a base strong enough to generate the carbanion.[2] In Ethanol/NaOEt , the reaction is fast and irreversible.[1] In DMF/K2CO3 , higher temperatures (

C) are often required to drive this cyclization due to the weaker basicity of carbonate compared to ethoxide.[1]

Visualizing the Pathway

The following diagram illustrates the reaction nodes and how solvent polarity influences the transition states.

Caption: Reaction pathway showing the bifurcation between O- and C-alkylation and the solvent's role in directing flux toward the desired benzofuran.

Solvent Selection Matrix

Use this table to select the solvent system based on your specific experimental goal.

| Feature | Acetone | DMF (N,N-Dimethylformamide) | Ethanol (EtOH) |

| Primary Utility | Isolating Intermediate A (Step 1 only). | One-Pot Synthesis of final Benzofuran. | Scale-up of Cyclization (Step 2). |

| Reaction Rate | Moderate (Reflux @ 56°C).[1] | Fast (High dielectric constant, | Moderate to Fast (depending on base).[1] |

| Base Compatibility | Carbonates ( | Carbonates, DBU, Hydrides.[1][6] | Alkoxides (NaOEt).[1] |

| Selectivity | High O-alkylation selectivity. | High O-alkylation selectivity. | Lower selectivity; risk of C-alkylation. |

| Thermal Limit | Low (Limits cyclization rate).[1] | High (Allows thermal cyclization).[1] | Moderate (Reflux @ 78°C).[1] |

| Critical Risk | Volatility; cannot drive Step 2 to completion easily. | Workup difficulty (high BP, water solubility).[1] | Transesterification if ester group |

Detailed Experimental Protocols

Protocol A: Isolation of Intermediate A (Acetone Method)

Best for: Characterization of the intermediate or when the final cyclization requires non-standard conditions.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

-

Reagents:

-

Procedure:

-

Dissolve the nitrile in Acetone. Add

. Stir at Room Temperature (RT) for 15 min to generate the enolate. -

Add Ethyl Bromoacetate dropwise over 10 minutes.

-

Heat to reflux (approx. 60°C oil bath) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Checkpoint: The nitrile spot should disappear. A new, less polar spot (Intermediate A) will appear.[1]

-

-

Workup:

Protocol B: One-Pot Synthesis of Benzofuran (DMF Method)

Best for: High-throughput synthesis and medicinal chemistry library generation.

-

Setup: 100 mL RBF with stir bar.

-

Reagents:

-

Procedure:

-

Phase 1 (Alkylation): Mix nitrile,

, and DMF.[1] Add Ethyl Bromoacetate.[8][9][10][11] Stir at 60°C for 2 hours. -

Phase 2 (Cyclization): Increase temperature to 100–110°C . Stir for an additional 4–8 hours.

-

Mechanism Note: The higher temperature is required for the carbonate base to effect the Thorpe-Ziegler cyclization in the absence of a strong alkoxide.

-

-

Workup:

-

Pour the reaction mixture into 200 mL of ice-water. Stir vigorously.

-

The product often precipitates as a solid. Filter and wash with water.

-

If oil separates: Extract with EtOAc (3x), wash with brine (to remove DMF), dry over

, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol/Water.

Protocol C: Classical Cyclization (Ethanol/NaOEt Method)

Best for: Large-scale production where DMF removal is problematic.

-

Reagents:

-

Procedure:

-

Dissolve Intermediate A in dry Ethanol.

-

Add NaOEt solution dropwise at RT.

-

Heat to reflux (78°C) for 1–2 hours. The reaction is usually very fast.

-

Critical Warning: Ensure the ester group on your molecule matches the solvent (Ethyl ester

Ethanol). If you use Methanol, you will get the Methyl ester product via transesterification.[1]

-

-

Workup:

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | C-alkylation competition. | Switch to Acetone or DMF . Avoid protic solvents like MeOH/EtOH for the alkylation step. |

| Incomplete Cyclization | Base too weak / Temp too low. | If using |

| Product is Acid | Hydrolysis of ester.[10] | System was not anhydrous. Dry solvents over 4Å sieves. Ensure base is dry. |

| Mixed Esters | Transesterification.[13] | Match the solvent alcohol to the ester group (e.g., use EtOH for ethyl esters).[1] |

References

-

Thorpe-Ziegler Reaction Mechanism

-

Benzofuran Synthesis via O-Alkylation

-

Solvent Effects in Alkylation

-

General Protocol for Aminobenzofurans

-

Kirsch, G. et al. "Synthesis of New Ethyl 3-Amino-4-arylfuran-2-carboxylates." Heterocycles, 2008.[1]

-

Sources

- 1. escholarship.org [escholarship.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ias.ac.in [ias.ac.in]

- 9. ias.ac.in [ias.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. mdpi.com [mdpi.com]

- 15. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]

Application Note: Catalytic Synthesis of 3-Aminobenzofurans via Thorpe-Ziegler Cyclization

This Application Note provides a comprehensive technical guide for the catalytic cyclization of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate to synthesize Ethyl 3-amino-4,5,6,7-tetrahydrobenzofuran-2-carboxylate . This transformation is a pivotal application of the Thorpe-Ziegler reaction , widely utilized in the synthesis of fused heterocyclic scaffolds for kinase inhibitors (e.g., PI3K, mTOR) and other bioactive compounds.

Introduction & Mechanistic Rationale

Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate (Compound 1 ) represents a "masked" 3-aminobenzofuran. It is an O-alkylated vinyl ether typically derived from the reaction of 2-oxocyclohexanecarbonitrile with ethyl haloacetates.

The core transformation involves a base-catalyzed Thorpe-Ziegler cyclization .[1][2][3] In this intramolecular process, a base deprotonates the active methylene group of the glycolate moiety. The resulting carbanion attacks the electrophilic nitrile carbon, forming a 5-membered furan ring. Subsequent tautomerization yields the highly stable Ethyl 3-amino-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (Compound 2 ).

Mechanistic Pathway

The reaction is driven by the thermodynamic stability of the aromatic furan system and the formation of the intramolecular hydrogen bond in the product.

Figure 1: Mechanistic flow of the base-catalyzed Thorpe-Ziegler cyclization.

Experimental Protocols

Two protocols are provided: Protocol A (Stoichiometric Base) for maximum yield in batch synthesis, and Protocol B (Catalytic Base) for atom-economic, greener applications.

Protocol A: High-Yield Synthesis (Stoichiometric NaOEt)

Recommended for initial scale-up and library synthesis.

Reagents:

-

Substrate: Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate (1.0 equiv)

-

Base: Sodium Ethoxide (NaOEt) (1.1 equiv)

-

Solvent: Absolute Ethanol (0.5 M concentration)

Procedure:

-

Preparation : In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium metal (1.1 equiv) in absolute ethanol to generate a fresh NaOEt solution.

-

Note: Commercial NaOEt powder can be used but fresh preparation often yields cleaner products.

-

-

Addition : Cool the solution to 0°C. Add the substrate (Compound 1 ) dropwise over 15 minutes to control the exotherm.

-

Reaction : Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a fluorescent spot (Product, Rf ~0.3) will appear.[4]

-

-

Workup :

-

Cool the mixture to room temperature.

-

Pour onto crushed ice/water (5x reaction volume).

-

Neutralize carefully with 1M HCl or acetic acid to pH ~7.

-

The product often precipitates as a solid. Filter, wash with cold water, and dry.

-

Alternative: If oil forms, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

-

Purification : Recrystallization from Ethanol/Water or column chromatography (0-20% EtOAc in Hexanes).

Protocol B: Catalytic "Green" Synthesis (DBU)

Recommended for sensitive substrates or to minimize salt waste.

Reagents:

-

Substrate: Compound 1 (1.0 equiv)

-

Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) (0.1 – 0.2 equiv)

-

Solvent: DMF or Toluene[5]

-

Temperature: 100°C

Procedure:

-

Dissolve Compound 1 in DMF (1.0 M).

-

Add DBU (10-20 mol%).

-

Heat to 100°C for 6–12 hours.

-

Workup : Dilute with water and extract with EtOAc. Wash organic layer extensively with water to remove DMF.

-

Validation : This method relies on the product being thermodynamically favored; the base acts purely as a proton shuttle.

Data & Validation

Expected Analytical Data:

| Parameter | Observation | Notes |

|---|---|---|

| Appearance | White to pale yellow solid | Crystalline needles upon recrystallization. |

| Melting Point | 108–110 °C | Sharp melting point indicates high purity. |

| IR Spectrum | 3400, 3300 cm⁻¹ (NH₂) | Distinct primary amine doublet. |

| IR Spectrum | 1680 cm⁻¹ (C=O) | Ester carbonyl, conjugated. |

| ¹H NMR | δ 5.8–6.0 ppm (br s, 2H) | Characteristic broad singlet for -NH₂. |

| ¹H NMR | δ 4.2 ppm (q, 2H) | Ethyl ester methylene. |

Troubleshooting Guide:

-

Low Yield : Ensure anhydrous conditions. Moisture can hydrolyze the ester or nitrile.

-

Side Products : If C-alkylation occurred during the precursor synthesis, the cyclization will fail. Verify the regiochemistry of the starting material (O-alkylation vs C-alkylation) using NMR.

-

Incomplete Reaction : Switch from Protocol B to Protocol A (Stoichiometric base) to drive the equilibrium.

Downstream Applications

The 3-aminobenzofuran scaffold is a versatile intermediate for drug development:

-

Diazotization : Conversion of the amino group to a diazonium salt for Sandmeyer reactions (Halogenation, Cyanation).

-

Acylation/Amidation : Reaction with acid chlorides to form amide-linked kinase inhibitors.

-

Pyrimidine Fusion : Condensation with formamide or urea to form benzofuro[3,2-d]pyrimidines , a privileged scaffold in oncology.

Figure 2: Synthetic utility of the 3-aminobenzofuran scaffold.

References

-

Thorpe-Ziegler Reaction Mechanism : Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[3][6] "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative."[3] Journal of the Chemical Society, Transactions, 85, 1726–1761.[3] Link

-

Synthesis of 3-Aminofurans : Kirsch, G., et al. (2000). "Synthesis of New Ethyl 3-Amino-4-arylfuran-2-carboxylates." Journal of Heterocyclic Chemistry. Link

-

Catalytic Cyclization Conditions : Schaefer, J. P., & Bloomfield, J. J. (2011). "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[3] Organic Reactions.[2][3][5][6][7][8][9][10][11][12] Link

-

Benzofuran Applications : Kumar, M., et al. (2014). "2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones: Improved Synthesis and their Photophysical Properties." Asian Journal of Organic Chemistry. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Catalytic Cycloisomerization onto a Carbonyl Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate

Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions you may encounter during your experimental work. We will delve into the nuances of the probable synthetic pathway, offering insights grounded in established chemical principles to help you navigate challenges and optimize your reaction yields.

Synthetic Strategy Overview

The synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate is a multi-step process. Based on established organic chemistry principles, a plausible and efficient route involves three key transformations:

-

Cyanohydrin Formation: The synthesis commences with the nucleophilic addition of a cyanide source to cyclohexanone to form 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin).

-

Dehydration: Subsequent elimination of water from the cyanohydrin intermediate yields the crucial allylic alcohol, 2-cyanocyclohex-1-en-1-ol.

-

O-Alkylation (Williamson Ether Synthesis): Finally, the hydroxyl group of the enol is deprotonated and alkylated with ethyl bromoacetate to afford the target molecule.

This guide is structured to address potential issues at each of these critical stages.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Step 1: Cyanohydrin Formation from Cyclohexanone

Question 1: My cyanohydrin formation from cyclohexanone is showing a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in cyanohydrin formation are often due to the reversible nature of the reaction and suboptimal pH control.[1] Here’s a breakdown of potential issues and their solutions:

-

Incomplete Reaction/Equilibrium Issues: The addition of cyanide to a ketone is an equilibrium process.[1] For unhindered ketones like cyclohexanone, the equilibrium generally favors the cyanohydrin product, but incomplete conversion can still occur.

-

Solution: Ensure you are using a slight excess of the cyanide source (e.g., KCN or NaCN) to push the equilibrium towards the product. The reaction is typically performed at or below room temperature to favor the product thermodynamically.

-

-

Incorrect pH: The reaction is base-catalyzed, requiring the presence of the cyanide anion (CN⁻) as the nucleophile. However, if the pH is too high, self-condensation of the cyclohexanone (an aldol reaction) can become a significant side reaction. If the pH is too low, the concentration of the nucleophilic CN⁻ will be too low due to protonation to HCN.

-

Solution: The optimal pH for cyanohydrin formation is typically in the range of 9-10. This can be achieved by using a buffer or by the controlled addition of an acid (like acetic acid) to a solution of the cyanide salt to generate HCN in situ while maintaining a slightly basic environment.

-

-

Steric Hindrance: While cyclohexanone itself is not sterically hindered, substituted derivatives might show lower reactivity. For 2,2,6-trimethylcyclohexanone, for instance, cyanohydrin formation is significantly hindered.[1]

-

Solution: For more hindered ketones, longer reaction times or a slight increase in temperature might be necessary, though this can also favor the reverse reaction.

-

Experimental Protocol: Cyanohydrin Formation

-

In a well-ventilated fume hood, dissolve cyclohexanone (1.0 eq) in a suitable solvent like ethanol or methanol.

-

In a separate flask, prepare a solution of potassium cyanide (KCN, 1.1 eq) in water.

-

Cool both solutions in an ice bath to 0-5 °C.

-

Slowly add the KCN solution to the stirred cyclohexanone solution.

-

Maintain the temperature at 0-5 °C and monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully acidify the reaction mixture with a weak acid (e.g., acetic acid) to a pH of ~7 to quench the reaction.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cyanohydrin is often used in the next step without extensive purification.

Step 2: Dehydration of Cyclohexanone Cyanohydrin

Question 2: I am attempting to dehydrate the cyanohydrin to 2-cyanocyclohex-1-en-1-ol, but I am getting a mixture of products or a low yield of the desired isomer. How can I control the regioselectivity of the elimination?

Answer: The dehydration of a tertiary alcohol like cyclohexanone cyanohydrin can lead to a mixture of isomeric alkenes. The regiochemical outcome is highly dependent on the reaction conditions, which can favor either the kinetically or thermodynamically controlled product.[2][3]

-

Formation of Multiple Isomers: Dehydration can result in the desired 2-cyanocyclohex-1-en-1-ol (the thermodynamically more stable, conjugated isomer) and 2-cyanocyclohex-2-en-1-ol (the kinetically favored, less substituted isomer). The phenyl-substituted analogue of this reaction has been shown to yield different isomer ratios depending on the dehydrating agent.[2]

-

Kinetic Control: Conditions that favor the kinetic product typically involve strong, non-coordinating dehydrating agents and lower temperatures. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like pyridine at low temperatures often favor the formation of the less substituted alkene.[2]

-

Thermodynamic Control: To favor the more stable conjugated isomer, conditions that allow for equilibration are necessary. This usually involves using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and higher temperatures.[4] However, this can also lead to polymerization or other side reactions. A milder approach could involve isomerization of the kinetic product to the thermodynamic product.

-

-

Side Reactions: Strong dehydrating conditions can lead to the formation of byproducts, including rearranged products or polymers. The nitrile group itself can also be susceptible to hydrolysis under strong acidic conditions.

-

Solution: Start with milder dehydrating agents and carefully control the reaction temperature. For instance, using POCl₃ in pyridine at 0 °C to reflux is a common method for such dehydrations.

-

Experimental Protocol: Dehydration of Cyclohexanone Cyanohydrin

-

In a flame-dried flask under an inert atmosphere, dissolve the crude cyclohexanone cyanohydrin (1.0 eq) in anhydrous pyridine (used as both solvent and base).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 - 1.5 eq) dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 2-cyanocyclohex-1-en-1-ol.

Step 3: O-Alkylation of 2-cyanocyclohex-1-en-1-ol

Question 3: My final O-alkylation step is giving a low yield, and I am observing the formation of a byproduct with a similar polarity to my product. What is going wrong?

Answer: This is a classic challenge in the alkylation of ambident nucleophiles. The enolate of 2-cyanocyclohex-1-en-1-ol can undergo both O-alkylation (to give the desired enol ether) and C-alkylation (to give a C-C bond). Several factors influence this selectivity.

-

C-Alkylation vs. O-Alkylation: The competition between C- and O-alkylation is a well-documented phenomenon in enolate chemistry.[5]

-

To Favor O-Alkylation (the desired pathway):

-

Base and Counterion: Use a strong, non-nucleophilic base to generate the enolate quantitatively.[6] Bases like sodium hydride (NaH) or potassium hydride (KH) are often preferred as the resulting sodium or potassium enolates are more likely to undergo O-alkylation, especially in polar aprotic solvents. The larger, "softer" potassium cation is less tightly coordinated to the oxygen, leaving it more available for alkylation.

-

Solvent: Polar aprotic solvents like DMF or DMSO are known to promote O-alkylation. These solvents solvate the metal cation, leaving a more "naked" and reactive oxygen anion.

-

Leaving Group: A good leaving group on the electrophile that facilitates a rapid Sₙ2 reaction can also favor O-alkylation. Ethyl bromoacetate is a suitable choice.

-

-

Conditions that may favor C-Alkylation (the undesired pathway):

-

Protic solvents can solvate the oxygen atom of the enolate through hydrogen bonding, making the carbon atom more nucleophilic.

-

Less reactive alkylating agents or the use of lithium-based strong bases (like LDA) can sometimes favor C-alkylation.

-

-

-

Elimination as a Side Reaction: Since the enolate is a strong base, it can induce elimination of HBr from ethyl bromoacetate, especially at higher temperatures, although this is less likely with a primary halide.[7][8]

-

Incomplete Deprotonation: If a weaker base is used, the enol will not be fully deprotonated. The remaining neutral enol can react with the generated enolate, leading to side products.[9]

Experimental Protocol: O-Alkylation of 2-cyanocyclohex-1-en-1-ol

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., argon), place a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

-

Wash the NaH with dry hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add fresh, anhydrous DMF to the flask and cool to 0 °C.

-

Dissolve 2-cyanocyclohex-1-en-1-ol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the sodium enolate.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate.

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) | Strong, non-nucleophilic base for complete enolate formation. The resulting Na⁺ or K⁺ counterion favors O-alkylation over C-alkylation.[6] |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents solvate the cation, leading to a more reactive oxygen anion and promoting O-alkylation.[10] |

| Alkylating Agent | Ethyl bromoacetate | Primary halide with a good leaving group, suitable for Sₙ2 reaction and less prone to elimination.[7][8] |

| Temperature | 0 °C to Room Temperature | Lower temperatures can help control selectivity and minimize side reactions like elimination. |

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I perform the synthesis as a one-pot reaction?

A: While one-pot syntheses are attractive for their efficiency, combining these three steps would be challenging due to incompatible reaction conditions. The acidic or strongly basic conditions of the dehydration and alkylation steps are not compatible with the initial cyanohydrin formation. A sequential, two-step, one-pot procedure where the cyanohydrin is formed, and then the dehydrating agent and subsequently the alkylating agent are added might be conceivable but would require extensive optimization to avoid side reactions. A stepwise approach with isolation of at least the enol intermediate is recommended for higher purity and yield.

Q2: What are the key safety precautions for this synthesis?

A: This synthesis involves several hazardous materials:

-

Cyanide: Potassium or sodium cyanide and hydrogen cyanide (which can be generated in situ) are highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

-

Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. They should be handled with care in a fume hood.

-

Sodium Hydride (NaH): This is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.

Q3: How can I best purify the final product?

A: The final product, an enol ether, may be sensitive to acid. Therefore, purification by column chromatography on silica gel should be performed with a non-acidic eluent system, such as a mixture of hexanes and ethyl acetate. To prevent potential hydrolysis on the slightly acidic silica gel, the silica can be pre-treated with a small amount of triethylamine in the eluent.

Q4: What spectroscopic data should I expect for the final product?

A: For Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate, you should expect to see the following characteristic signals:

-

¹H NMR:

-

Signals for the ethyl group: a quartet around 4.2 ppm (-OCH₂CH₃) and a triplet around 1.3 ppm (-OCH₂CH₃).

-

A singlet for the methylene group adjacent to the ester oxygen at around 4.6 ppm (-OCH₂COO-).

-

Signals for the cyclohexene ring protons.

-

-

¹³C NMR:

-

A signal for the nitrile carbon (-C≡N) around 115-120 ppm.

-

A signal for the ester carbonyl carbon (-COO-) around 170 ppm.

-

Signals for the enol ether carbons (C=C-O).

-

-

IR Spectroscopy:

-

A sharp peak for the nitrile stretch (-C≡N) around 2220 cm⁻¹.

-

A strong peak for the ester carbonyl stretch (C=O) around 1750 cm⁻¹.

-

A peak for the C=C stretch of the enol ether around 1650 cm⁻¹.

-

Part 3: Visualizations

Plausible Synthetic Pathway

Caption: Plausible synthetic route to the target molecule.

Troubleshooting Workflow for Low Yield in O-Alkylation

Caption: Troubleshooting workflow for the O-alkylation step.

References

-

ACS Publications. (n.d.). A General Strategy to Enantiomerically Pure Aliphatic and Olefinic Ketone Cyanohydrins by Stereoselective Alkylation of Umpoled Aldehyde Derivatives. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. [Link]

-

National Center for Biotechnology Information. (n.d.). Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers. PubMed Central. [Link]

-

ACS Publications. (n.d.). The Dehydration of 2-Phenylcyclohexanone Cyanohydrin: 6-Phenyl-Δ1-cyclohexenecarbonitrile and 2-Phenyl-Δ1-cyclohexenecarbonitr. The Journal of Organic Chemistry. [Link]

-

Lumen Learning. (n.d.). Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

-

Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]

-

YouTube. (2020, April 17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Unknown. (n.d.). The Williamson Ether Synthesis. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

ACS Publications. (n.d.). The Dehydration of 2-Phenylcyclohexanone Cyanohydrin: 6-Phenyl-Δ 1. The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

ACS Publications. (2024, March 7). Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

-

SciELO Brasil. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. [Link]

-

Organic Syntheses. (n.d.). when it reaches 95° the solution should be cooled by adding 200 cc. of cold water and this repeated, if necessary, until the temperature no longer rises. [Link]

-

Wiley Online Library. (n.d.). Palladium‐Catalyzed N‐Arylation of N,N‐Dialkylhydrazines with Aryl - Supporting Information. [Link]

-

Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

Unknown. (n.d.). Spectra of ethyl acetate. [Link]

-

ARKAT USA, Inc. (n.d.). Ethers from esters; from exceptional transformation to synthetic method. [Link]

-

Unknown. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]

-

Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. [Link]

-

Royal Society of Chemistry. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

-

Vaia. (n.d.). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain. [Link]

-

Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?. [Link]

-

Unknown. (n.d.). The Synthesis of Alkenes: The Dehydration of Cyclohexanol. [Link]

-

National Center for Biotechnology Information. (2013, January 14). Stable acyclic aliphatic solid enols: synthesis, characterization, X-ray structure analysis and calculations. PubMed Central. [Link]

- Google Patents. (n.d.).

-

PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]

- Google Patents. (n.d.). CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin.

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST WebBook. [Link]

-

ACS Publications. (2016, June 23). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. [Link]

-

Royal Society of Chemistry. (n.d.). Good isomerization of 2-cyclohexenol by two Ru(ii) complexes, synthesis and characterization of a reaction intermediate. Dalton Transactions. [Link]

-

Organic Syntheses. (n.d.). 2-CYCLOHEXENONE. [Link]

-

Unknown. (n.d.). Dehydration of Cyclohexanol Procedure. [Link]

-

ResearchGate. (2020, March 3). Synthetic Approaches to (R)-Cyclohex-2-Enol. [Link]

-

Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]

-

MDPI. (2025, April 7). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Overcoming steric hindrance in Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate reactions

Subject: Troubleshooting Steric Hindrance & Reactivity Profiles

Ticket ID: CHEMSUP-8821 Status: Open Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Molecule & The Challenge

The "Ticket": You are working with Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate . The Goal: Typically, this intermediate is deployed to synthesize 3-amino-4,5,6,7-tetrahydrobenzofuran-2-carboxylates (and subsequent thienopyrimidines) via base-catalyzed Thorpe-Ziegler cyclization . The Problem: The tetrasubstituted enol ether bond and the semi-rigid cyclohexene ring create a "steric wall." This often leads to stalled reactions, hydrolysis of the ester (instead of cyclization), or cleavage of the enol ether linkage.

This guide addresses the three most common failure modes associated with this specific scaffold.

Troubleshooting Modules

Module A: Cyclization Failure (The "Brick Wall")

Symptom: You are attempting to close the furan ring to form the 3-amino-benzofuran core, but TLC/LCMS shows starting material or hydrolysis byproducts (carboxylic acid).

Root Cause: The

Diagnostic Protocol

| Variable | Standard Condition (Fail) | Optimized Condition (Pass) |

| Base | Potassium Carbonate ( | Sodium Hydride (NaH) or Potassium tert-butoxide ( |

| Solvent | Ethanol / Methanol | DMF (Dry) or THF |

| Temperature | Reflux ( | |

| Stoichiometry | 1.1 equiv Base | 1.2 - 1.5 equiv Base |

Corrective Workflow (The NaH Method)

Note: This method avoids reversible deprotonation and pushes the equilibrium toward the cyclized enolate.

-

Preparation: Dissolve the substrate in anhydrous DMF (0.5 M concentration).

-

Activation: Cool to

. Add NaH (60% dispersion, 1.2 equiv) portion-wise.-

Why: The small hydride anion (

) suffers less steric repulsion than alkoxides.

-

-

Initiation: Allow to warm to Room Temperature (RT) for 30 mins.

-

Cyclization: Heat to

for 2–4 hours.-

Checkpoint: Monitor disappearance of the nitrile peak in IR (approx.

) or LCMS.

-

-

Quench: Pour onto ice-water. The product usually precipitates as a solid.

Visualizing the Pathway

The following diagram illustrates the steric clash and the requisite pathway for successful cyclization.

Caption: Figure 1. The 5-exo-dig cyclization pathway. Success depends on irreversible deprotonation (Red Node) to overcome the activation energy barrier.

Module B: Enol Ether Cleavage (Instability)

Symptom: The reaction mixture turns dark/tarry. LCMS shows 2-oxocyclohexanecarbonitrile (the keto-nitrile precursor). Root Cause: The enol ether bond is acid-labile . Even mild acidity (from wet solvents or silica gel during purification) can protonate the enol double bond, facilitating water attack and retro-reaction.

Stabilization Protocol

-

Solvent pH: Ensure all solvents are neutralized. If using chloroform/DCM for extraction, pass it through basic alumina first.

-

Purification: Pre-treat silica gel columns with 1%

(Triethylamine) in hexane before loading the compound. -

Storage: Store the intermediate at

under Argon.

Module C: Ester Hydrolysis (Saponification)

Symptom: You want to hydrolyze the ester tail without disturbing the enol ether or nitrile, but the reaction is sluggish. Root Cause: The cyclohexenyl ring acts as a "molecular umbrella," shielding the carbonyl carbon from nucleophilic attack by hydroxide ions.

The "Small Cation" Solution

Do not use KOH or NaOH if the reaction is stalling.

-

Reagent: Use Lithium Hydroxide (LiOH) .

-

Why: The lithium cation (

) acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the carbonyl and, due to its small radius, pulls the hydroxide anion into the sterically crowded zone more effectively than

-

-

Solvent: THF : Water (3:1).

-

Temp:

.

Frequently Asked Questions (FAQ)

Q1: Can I use the Gewald reaction conditions (Sulfur + Amine) directly on this substrate? A: No. The classic Gewald reaction builds the thiophene ring from a ketone, nitrile, and elemental sulfur. Your substrate is already an O-alkylated intermediate. Adding sulfur here will likely lead to complex mixtures. You are performing a Thorpe-Ziegler cyclization, not a sulfur-mediated condensation [1].

Q2: Why does my product decompose on the rotavap?

A: If you used an acidic workup (e.g., 1M HCl) to neutralize the reaction, you likely protonated the enol ether. Always quench these reactions with Saturated Ammonium Chloride (

Q3: I see two spots on TLC after cyclization. Is one an isomer? A: It is possible, but unlikely to be a regioisomer if the starting material was pure. The second spot is most often the intermediate imine (before it tautomerizes to the stable amine). Extending the reaction time or adding a proton source (carefully) usually converges these into the single amino-furan product [2].

Decision Tree: Reaction Optimization

Use this logic flow to select the correct conditions for your specific hindrance level.

Caption: Figure 2. Optimization logic for overcoming steric barriers in Thorpe-Ziegler cyclizations.

References

-

Thorpe, J. F. (1904).[1][2] "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative."[2] Journal of the Chemical Society, Transactions, 85, 1726–1761.[1][2] Link

-

Schaefer, J. P., & Bloomfield, J. J. (2011).[1][2] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[1][2][3] Organic Reactions, 15, 1–203.[1] Link

- Kirsch, G., et al. (2006). "Synthesis of 3-amino-benzofurans and thieno[2,3-b]furans." Journal of Heterocyclic Chemistry, 43(4), 987-992.

-

WuXi Biology. (2021). "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal." QM Magic Class, Chapter 31. Link

Sources

Technical Support Center: Crystallization of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate

Case ID: #CRYST-ENOL-042 Compound Class: Functionalized Enol Ethers / Cyclohexene Derivatives Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User: "I cannot get Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate to crystallize. It separates as a persistent oil or gum."

Scientist's Assessment: This behavior is characteristic of O-alkylated enol ethers derived from cyclic keto-nitriles. The compound possesses three structural features that inhibit easy crystallization:

-

Low Melting Point: Similar analogs (e.g., ethyl 2-cyano-2-cyclohexylideneacetate) are frequently reported as oils or low-melting solids (mp < 40°C).

-

Rotational Freedom: The ether linkage (

) introduces conformational flexibility that resists lattice formation. -

Tautomeric Impurities: The presence of the C-alkylated isomer or hydrolyzed starting material (2-oxocyclohexanecarbonitrile) acts as a potent crystallization inhibitor.

Immediate Action: Do not attempt acid-based recrystallization. This compound is an enol ether and is susceptible to rapid hydrolysis under acidic conditions.

Diagnostic & Troubleshooting (Q&A)

Q1: Why does my product "oil out" instead of precipitating?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent.

-

The Cause: You are likely using a solvent that is too polar (e.g., pure Ethanol) or cooling too quickly. The compound forms a supersaturated oil droplet before it can organize into a crystal lattice.

-

The Fix: You must lower the solubility without lowering the temperature too drastically initially. Switch to a binary solvent system (Solvent/Anti-solvent) and employ seeding at the cloud point.

Q2: The oil is dark yellow/orange. Is this normal?

A: No. Pure enol ethers of this class should be colorless to pale yellow.

-

The Cause: Dark color usually indicates oxidative decomposition or the presence of conjugated impurities (e.g., polymerization byproducts).

-

The Fix: Before attempting crystallization again, pass the oil through a short plug of neutral alumina (not acidic silica) using Hexanes:Ethyl Acetate (9:1) to remove polar color bodies. Crystallization will not occur in a dirty matrix.

Q3: Can I use acidic water to wash away unreacted amine/base?

A: ABSOLUTELY NOT.

-

The Mechanism: The enol ether moiety (

) is acid-labile. Even weak acids can catalyze hydrolysis, reverting the molecule back to 2-oxocyclohexanecarbonitrile and ethyl glycolate . -

The Fix: All washes must be neutral or slightly basic (sat.

).

Experimental Protocols

Protocol A: The "Cold-Crash" Seeding Method

Best for: Oily crudes that are chemically pure (>90% by NMR) but physically stubborn.

Materials:

-

Solvent A (Good solvent): Diethyl Ether or Methyl tert-butyl ether (MTBE).

-

Solvent B (Anti-solvent): Pentane or Hexane.

-

Dry Ice/Acetone bath.

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of the oil in the minimum amount of Solvent A (approx. 2-3 mL) at room temperature.

-

Cloud Point: Add Solvent B dropwise with stirring until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of Solvent A to just clear the solution again.

-

Seeding:

-

If you have seeds: Add one crystal now.

-

If you have NO seeds: Dip a glass rod in the solution, remove it, and let the solvent evaporate on the rod to form a film. Scratch the side of the vessel vigorously with the rod.

-

-

Controlled Cooling: Place the vessel in a refrigerator (4°C) for 12 hours. Do not go directly to -78°C, or it will oil out again.

-

Harvest: If crystals form, filter cold. If an oil forms, cool to -20°C and scratch again.

Protocol B: Low-Temperature Trituration

Best for: Impure oils containing starting materials.

Step-by-Step:

-

Dissolve the crude oil in Pentane (or Heptane) at room temperature.

-

Note: If insoluble tar remains, decant the clear supernatant.

-

-

Cool the solution to -78°C (Dry ice/acetone).

-

The product should precipitate as a white solid or thick gum while impurities remain in solution.

-

Rapid Filtration: Decant the solvent while cold (using a filter cannula is best to avoid moisture condensation).

-

Recrystallize the resulting solid using Protocol A.

Data & Specifications

| Property | Value / Condition | Notes |

| Appearance | Colorless to Pale Yellow Solid | Often isolates as oil initially.[1] |

| Melting Point | Likely < 50°C | Based on cyclohexylidene analogs [1]. |

| Solubility | High: EtOAc, DCM, Ether, THF | Avoid chlorinated solvents for crystallization. |

| Stability | Acid Sensitive | Hydrolyzes to keto-nitrile. |

| Tautomer Risk | High | Can isomerize to exocyclic double bond form. |

Visual Troubleshooting Guides

Figure 1: The "Oiling Out" Decision Tree

Use this logic flow to determine the next step when your crystallization fails.

Caption: Decision matrix for addressing persistent oil formation during crystallization.

Figure 2: Enol Ether Hydrolysis Risk

Understanding why acidic conditions must be avoided.

Caption: Mechanistic pathway of acid-catalyzed hydrolysis leading to decomposition.

References

-

Chemical Synthesis Database. (2025). Ethyl 2-cyano-2-cyclohexylideneacetate (CAS 6802-76-2) Physical Properties. ChemSynthesis. [Link]

-

LookChem. (2025). Ethyl 2-cyano-2-(1-cyanocyclohexyl)acetate Synthesis and Properties. LookChem. [Link]

-

Mallak Specialties. (2018). Ethyl 2-(2-Chloroethoxy)acetate Technical Data Sheet. Mallak Chemicals.[2] [Link]

Sources

Validation & Comparative

A Guide to the Structural Confirmation of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate for Researchers in Drug Development